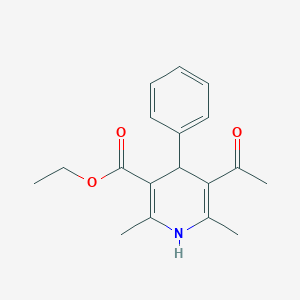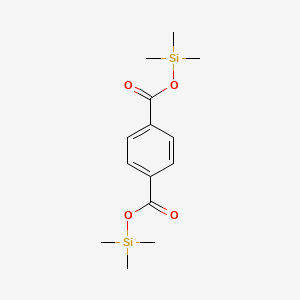
Terephthalic acid, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terephthalic acid, bis(trimethylsilyl) ester is an organosilicon compound with the molecular formula C₁₄H₂₂O₄Si₂. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and materials science due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of terephthalic acid, bis(trimethylsilyl) ester typically involves the esterification of terephthalic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:
C8H6O4+2(CH3)3SiCl→C14H22O4Si2+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water or aqueous acids to yield terephthalic acid and trimethylsilanol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the ester itself is relatively stable, the aromatic ring can undergo typical electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Hydrolysis: Water or dilute hydrochloric acid.
Substitution: Nucleophiles such as alcohols or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Terephthalic acid and trimethylsilanol.
Substitution: Various substituted terephthalic acid derivatives.
科学的研究の応用
Terephthalic acid, bis(trimethylsilyl) ester is used in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and as a protecting group for carboxylic acids.
Materials Science: It is used in the preparation of polybenzoxazines, which are high-performance polymers with applications in coatings, adhesives, and composites.
Biology and Medicine:
Industry: It acts as a corrosion inhibitor and is used in the production of rechargeable lithium-ion batteries.
作用機序
The mechanism by which terephthalic acid, bis(trimethylsilyl) ester exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of terephthalic acid and trimethylsilanol. In substitution reactions, the trimethylsilyl group is displaced by a nucleophile, forming a new ester or amide bond.
類似化合物との比較
Terephthalic acid: The parent compound, which lacks the trimethylsilyl groups.
Isophthalic acid, bis(trimethylsilyl) ester: A similar compound where the carboxylic acid groups are in the meta position.
Phthalic acid, bis(trimethylsilyl) ester: Another similar compound with carboxylic acid groups in the ortho position.
Uniqueness: Terephthalic acid, bis(trimethylsilyl) ester is unique due to its specific esterification with trimethylsilyl groups, which imparts distinct chemical properties such as increased hydrophobicity and stability against hydrolysis under mild conditions. This makes it particularly useful as a protecting group in organic synthesis and as a precursor for high-performance materials.
特性
CAS番号 |
4147-84-6 |
|---|---|
分子式 |
C14H22O4Si2 |
分子量 |
310.49 g/mol |
IUPAC名 |
bis(trimethylsilyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H22O4Si2/c1-19(2,3)17-13(15)11-7-9-12(10-8-11)14(16)18-20(4,5)6/h7-10H,1-6H3 |
InChIキー |
XNDCJULFVFHXBR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


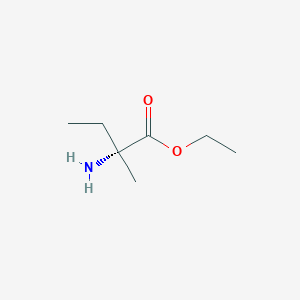
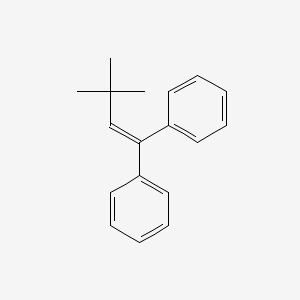
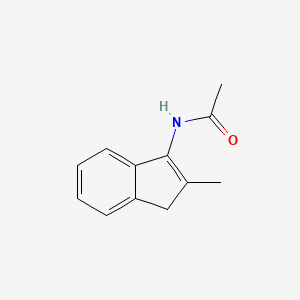
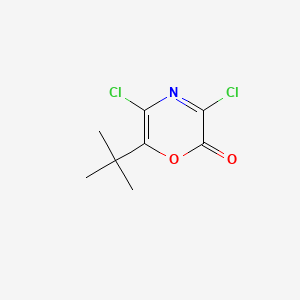
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)
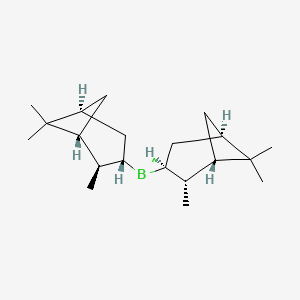
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
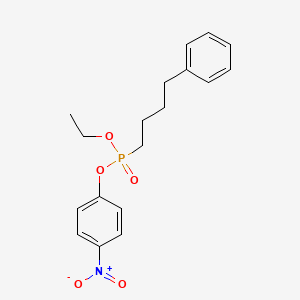
![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
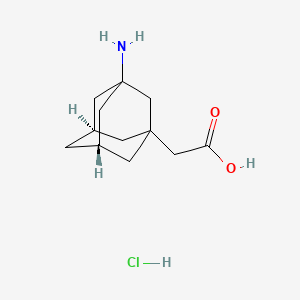
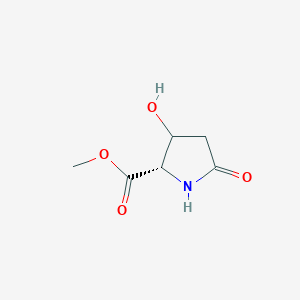

![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
